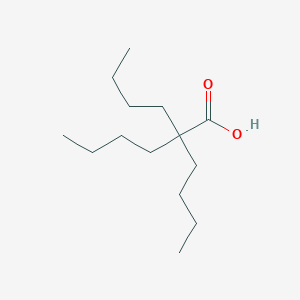
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is a chemical compound with a complex structure that includes bromine, chlorine, hydroxyl, and methyl groups attached to a naphthalene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthalene derivative, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts are used to ensure the selective addition of bromine, chlorine, hydroxyl, and methyl groups to the naphthalene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups play a crucial role in its reactivity and biological activity. It may act by inhibiting specific enzymes or interacting with cellular components, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-chloro-8-hydroxy-1,4-naphthoquinone
- 2-Bromo-8-hydroxy-6-methylnaphthalene-1,4-dione
- 5-Chloro-8-hydroxy-6-methylnaphthalene-1,4-dione
Uniqueness
2-Bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione is unique due to the specific combination of bromine, chlorine, hydroxyl, and methyl groups on the naphthalene-1,4-dione core
Propriétés
Numéro CAS |
52431-63-7 |
|---|---|
Formule moléculaire |
C11H6BrClO3 |
Poids moléculaire |
301.52 g/mol |
Nom IUPAC |
2-bromo-5-chloro-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H6BrClO3/c1-4-2-6(14)9-8(10(4)13)7(15)3-5(12)11(9)16/h2-3,14H,1H3 |
Clé InChI |
CKIKIIYEOMLENY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1Cl)C(=O)C=C(C2=O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


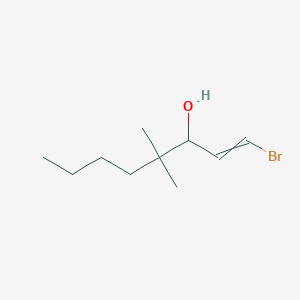
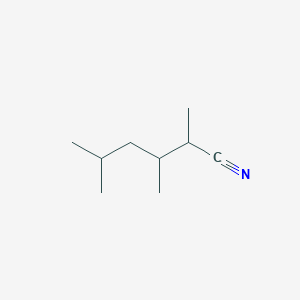
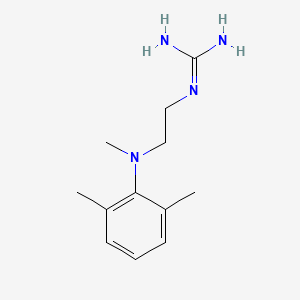
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
![Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate](/img/structure/B14655485.png)
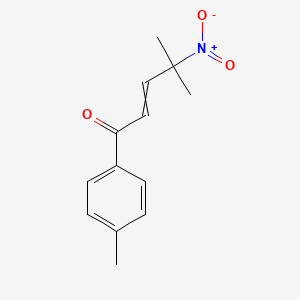

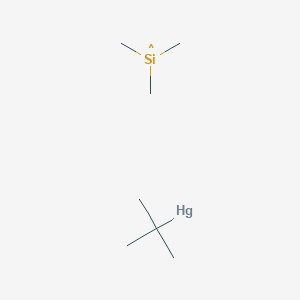

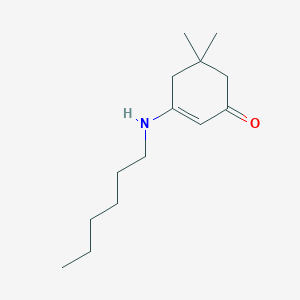

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)

